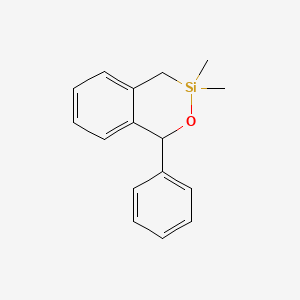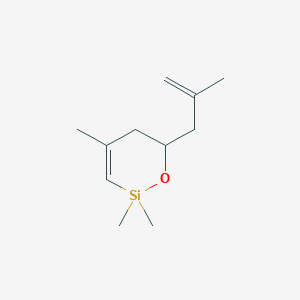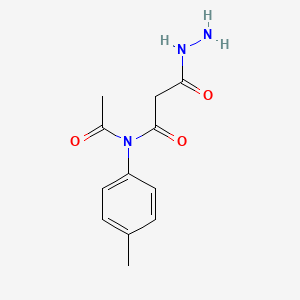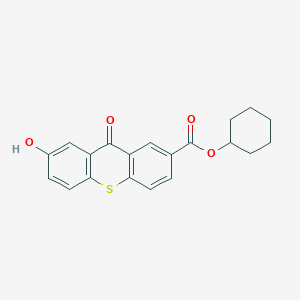
1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- ist eine heterocyclische Verbindung, die ein Siliziumatom in ihrer Ringstruktur aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl-, beinhaltet typischerweise die Reaktion eines Phenyl-substituierten Silans mit einem geeigneten Dihydrobenzoxasilin-Vorläufer. Die Reaktionsbedingungen erfordern oft das Vorhandensein eines Katalysators und eine kontrollierte Temperatur, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung können großtechnische Reaktionen unter optimierten Bedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Techniken wie lösungsmittelfreie Mikrowellenbestrahlung wurden untersucht, um die Effizienz und Umweltfreundlichkeit des Syntheseprozesses zu verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl-, durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Silanderivate liefern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen an das Siliziumatom einführen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Reaktionsbedingungen beinhalten oft spezifische Lösungsmittel und Temperaturkontrolle, um die gewünschten Transformationen zu erreichen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Silanol-Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Benzoxasilin-Verbindungen produzieren können .
Wissenschaftliche Forschungsanwendungen
1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl-, hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer siliziumhaltiger Verbindungen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung der Rolle von Silizium in biologischen Systemen.
Medizin: Es werden laufende Forschungen durchgeführt, um das Potenzial der Verbindung als pharmazeutisches Zwischenprodukt zu untersuchen.
Industrie: Es wird bei der Entwicklung von fortschrittlichen Materialien verwendet, einschließlich Polymeren und Harzen
Wirkmechanismus
Der Mechanismus, durch den 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl-, seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Siliziumatom innerhalb der Struktur der Verbindung kann an einzigartigen Bindungsinteraktionen teilnehmen, was die Reaktivität und biologische Aktivität der Verbindung beeinflusst .
Ähnliche Verbindungen:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazol: Diese Verbindung teilt eine ähnliche heterocyclische Struktur, enthält aber Stickstoff anstelle von Silizium.
3,4-Dihydro-2H-1,3-benzoxazin: Eine weitere verwandte Verbindung mit einer ähnlichen Ringstruktur, jedoch mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit: 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl-, ist aufgrund des Vorhandenseins des Siliziumatoms einzigartig, das im Vergleich zu seinen stickstoffhaltigen Analoga besondere chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht es für spezielle Anwendungen in der Materialwissenschaft und der medizinischen Chemie wertvoll .
Wirkmechanismus
The mechanism by which 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom within the compound’s structure can participate in unique bonding interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: This compound shares a similar heterocyclic structure but contains nitrogen instead of silicon.
3,4-Dihydro-2H-1,3-benzoxazine: Another related compound with a similar ring structure but different functional groups.
Uniqueness: 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
877773-93-8 |
|---|---|
Molekularformel |
C16H18OSi |
Molekulargewicht |
254.40 g/mol |
IUPAC-Name |
3,3-dimethyl-1-phenyl-1,4-dihydro-2,3-benzoxasiline |
InChI |
InChI=1S/C16H18OSi/c1-18(2)12-14-10-6-7-11-15(14)16(17-18)13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3 |
InChI-Schlüssel |
QSMNDCAYTUCZLF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC2=CC=CC=C2C(O1)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)

![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)
